molecular formula C5H3F6IO2 B093509 Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate CAS No. 17308-98-4

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate

Katalognummer B093509
CAS-Nummer: 17308-98-4
Molekulargewicht: 335.97 g/mol
InChI-Schlüssel: OJFUSWTXXSSTME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is a chemical compound that has gained significant attention in scientific research. It is a fluorinated organic compound that contains an iodine atom, which makes it useful in various applications.

Wirkmechanismus

The mechanism of action of Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is not well understood. However, it is believed that the compound reacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This can result in various biological effects, including changes in gene expression, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial properties, inhibiting the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models. Additionally, it has been reported to have anticancer properties, inhibiting the growth of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly reactive, making it useful in various chemical reactions. However, it has some limitations, including its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the use of Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate in scientific research. One area of interest is the development of new fluorinated compounds for use in drug discovery. Another area of interest is the use of the compound in imaging studies, particularly in the development of new radiolabeled compounds for PET and SPECT imaging. Additionally, the compound may have potential applications in the development of new materials, such as fluorinated polymers and surfactants.
Conclusion:
In conclusion, Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is a fluorinated organic compound that has various scientific research applications. Its synthesis method is straightforward, and it has several advantages for lab experiments. The compound has been shown to have various biochemical and physiological effects, and there are several future directions for its use in scientific research.

Synthesemethoden

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate can be synthesized by reacting 2,2,3,3,4,4-hexafluorobutanoic acid with iodine and methanol. The reaction takes place in the presence of a catalyst such as trifluoroacetic acid. The yield of the compound is high, and the purity can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate has various scientific research applications. It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. It is also used in the synthesis of radiolabeled compounds for imaging studies. Additionally, it has been used as a precursor for the preparation of fluorinated surfactants and polymers.

Eigenschaften

CAS-Nummer

17308-98-4

Produktname

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate

Molekularformel

C5H3F6IO2

Molekulargewicht

335.97 g/mol

IUPAC-Name

methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate

InChI

InChI=1S/C5H3F6IO2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3

InChI-Schlüssel

OJFUSWTXXSSTME-UHFFFAOYSA-N

SMILES

COC(=O)C(C(C(F)(F)I)(F)F)(F)F

Kanonische SMILES

COC(=O)C(C(C(F)(F)I)(F)F)(F)F

Synonyme

2,2,3,3,4,4-Hexafluoro-4-iodobutyric acid methyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.